

# Voruciclib Clinical Trials: A Technical Support Resource

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## Compound of Interest

Compound Name: Voruciclib

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding dose-limiting toxicities (DLTs) observed in clinical trials of **voruciclib**. The following question-and-answer format addresses specific issues and provides guidance for interpreting clinical trial data.

## Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of **voruciclib** in clinical trials?

A1: In a phase 1 clinical trial (NCT03547115), two instances of interstitial pneumonitis were identified as dose-limiting toxicities. These occurred in patients with acute myeloid leukemia (AML) who had previously undergone allogeneic stem cell transplantation and were receiving a continuous daily dose of 100 mg of **voruciclib**.<sup>[1][2]</sup> Following these events, the trial protocol was amended to an intermittent dosing schedule.<sup>[1][2]</sup>

Q2: Were any DLTs observed with the intermittent dosing schedule of **voruciclib**?

A2: No DLTs have been reported with the intermittent dosing schedule of **voruciclib** (days 1-14 of a 28-day cycle) at doses up to 200 mg daily.<sup>[1][2][3]</sup> This schedule was found to be well-tolerated.<sup>[2][3][4]</sup>

Q3: Have any DLTs been identified for **voruciclib** in combination with venetoclax?

A3: To date, no DLTs have been observed in the clinical trial evaluating **voruciclib** in combination with venetoclax for patients with relapsed/refractory AML.[4][5][6] The combination has been generally well-tolerated.[7][8]

Q4: What are the most common non-DLT adverse events associated with **voruciclib**?

A4: The most frequently reported adverse events across clinical trials, which were not classified as dose-limiting, include diarrhea, nausea, anemia, and fatigue.[1][2][4] Other notable adverse events include febrile neutropenia, dyspnea, hypokalemia, and thrombocytopenia, particularly when used in combination with venetoclax.[5]

## Troubleshooting Guide

Issue: A patient in our trial on continuous daily **voruciclib** (100 mg) with a history of allogeneic stem cell transplant is developing respiratory symptoms.

Troubleshooting Steps:

- Immediate Action: The patient should be evaluated immediately for potential interstitial pneumonitis, a known DLT in this specific patient population and dosing regimen.[1][2]
- Protocol Review: Refer to the clinical trial protocol for specific guidelines on managing suspected drug-induced pneumonitis. This may include discontinuation of **voruciclib** and initiation of supportive care.
- Dosing Schedule Consideration: The observation of interstitial pneumonitis as a DLT in the continuous dosing cohort led to the adoption of an intermittent dosing schedule (14 days on, 14 days off), which has not been associated with this DLT.[1][2]

## Quantitative Data Summary

The following table summarizes the dose-limiting toxicities observed in the key phase 1 clinical trial of **voruciclib**.

Clinical Trial ID	Dosing Regimen	Patient Population	Dose Level	Dose-Limiting Toxicity	Number of Patients with DLT
NCT03547115	Continuous Daily Dosing (Group 1)	R/R AML with prior allogeneic stem cell transplant	100 mg	Interstitial Pneumonitis	2
NCT03547115	Intermittent Dosing (Days 1-14 of 28-day cycle; Group 2)	R/R AML and B-cell Malignancies	Up to 200 mg	None Reported	0
NCT03547115	Combination with Venetoclax	R/R AML	Not specified	None Reported	0

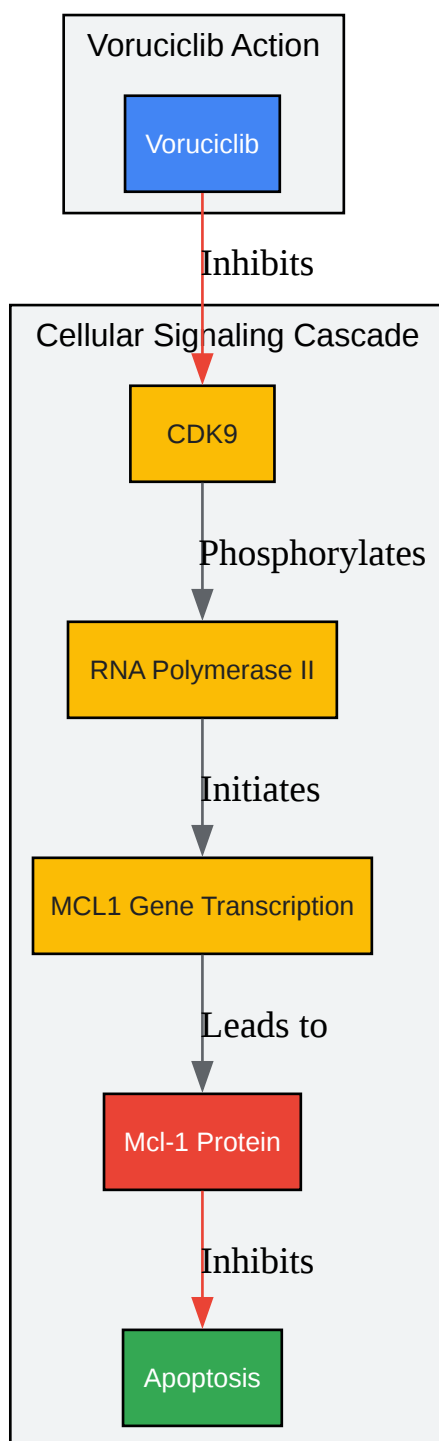
## Experimental Protocols

### Phase 1 Dose-Escalation Study Design (NCT03547115)

The clinical trial NCT03547115 was a phase 1, open-label, dose-escalation and dose-expansion study.<sup>[6][7]</sup> The primary objectives were to determine the safety, tolerability, and recommended phase 2 dose of **voruciclib** as a monotherapy and in combination with venetoclax in patients with relapsed or refractory AML or B-cell malignancies.<sup>[4][6]</sup>

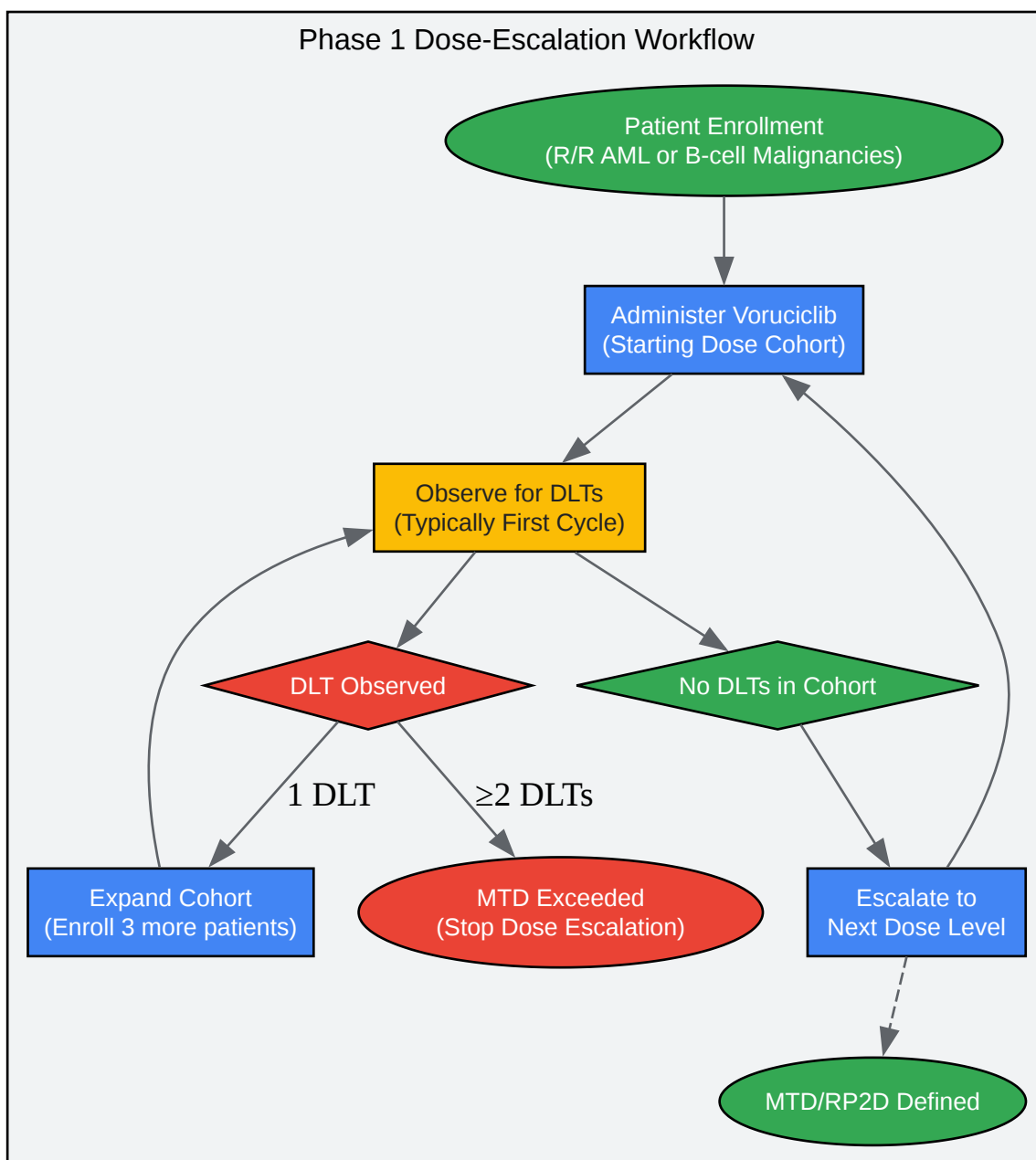
The study initially employed a continuous daily dosing schedule. Following the observation of DLTs, the protocol was amended to an intermittent dosing schedule (14 consecutive days of treatment in a 28-day cycle).<sup>[1][2]</sup> The dose-escalation portion followed a standard 3+3 design to identify the maximum tolerated dose (MTD).<sup>[3]</sup>

## Visualizations



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Caption: Mechanism of action of **voruciclib**.



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Caption: Generalized workflow for DLT assessment in a 3+3 dose-escalation trial.

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